(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid
Overview
Description
This compound is a complex amino acid derivative, containing multiple amino acid residues and a hydroxyphenyl group. The presence of multiple chiral centers indicates that this compound may exist in several stereoisomers .
Synthesis Analysis
The synthesis of such a compound would likely involve peptide coupling reactions, possibly using techniques such as solid-phase peptide synthesis. The hydroxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation or a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple chiral centers. Techniques such as X-ray crystallography or NMR spectroscopy could potentially be used to determine the structure .Chemical Reactions Analysis
As a complex amino acid derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino groups could participate in acid-base reactions, and the hydroxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the presence of polar groups such as the amino and hydroxy groups .Scientific Research Applications
Computational Peptidology and Drug Design
A study by (Flores-Holguín, Frau, & Glossman-Mitnik, 2019) explored the molecular properties of a group of antifungal tripeptides, including variants of the compound , using conceptual density functional theory. This research aids in understanding the chemical reactivity of peptides and predicts their bioactivity scores, which is valuable in the process of drug design.
Synthetic Methodologies and Chemical Properties
In the field of synthetic chemistry, a study by (Tressler & Zondlo, 2014) demonstrated the synthesis of perfluoro-tert-butyl 4-hydroxyproline, which bears structural similarities to the compound . This research contributes to understanding the chemical synthesis and properties of complex amino acids.
Antifungal and Antimicrobial Research
Research by (Shuter, Duong, Hutton, & McLeod, 2007) focused on synthesizing key components of antifungal cyclic peptides, highlighting the importance of such compounds in developing new antifungal agents.
Corrosion Inhibition
A study by (Gupta, Verma, Quraishi, & Mukherjee, 2016) involved Schiff's bases derived from lysine and aromatic aldehydes, closely related to the compound of interest, as corrosion inhibitors for steel, suggesting a potential industrial application.
Antimycobacterial Activity
The study by (Moreth et al., 2014) on hydroxyethylsulfonamides derived from similar compounds revealed significant antimycobacterial activity, indicating potential therapeutic applications.
Synthesis of Analogous Compounds
Research on the synthesis of analogous compounds such as (2S,5R)-5-hydroxylysine by (Marin et al., 2002) provides insights into the synthetic routes and potential applications of similar amino acids.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(18(27)22-15(19(28)29)4-2-3-9-20)23-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEGSEJVGBYZBJ-MEYUZBJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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